molecular formula C22H38O4Zn B083520 2,2,6,6-Tetramethylheptane-3,5-dione;ZINC CAS No. 14363-14-5

2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

Cat. No.: B083520
CAS No.: 14363-14-5
M. Wt: 433.9 g/mol
InChI Key: FGRQBMHHOXESRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6,6-Tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a β-diketone compound with the molecular formula C11H20O2. It is a bidentate ligand commonly used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and anhydrous nature, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethylheptane-3,5-dione can be synthesized through several methods. One common method involves the reaction of pinacolone with methyl pivalate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2,2,6,6-Tetramethylheptane-3,5-dione include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from reactions involving 2,2,6,6-Tetramethylheptane-3,5-dione depend on the type of reaction. For example, oxidation typically yields diketones, while reduction can produce alcohols. Substitution reactions result in compounds with new functional groups attached to the original molecule .

Scientific Research Applications

2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its high stability, anhydrous nature, and ability to form stable metal complexes. These properties make it particularly valuable in applications requiring robust and reliable chemical reagents .

Biological Activity

2,2,6,6-Tetramethylheptane-3,5-dione (TMHD), also known as ZINC compound 1118-71-4, is a beta diketone with significant biological activities. This compound has garnered attention for its potential applications in medicinal chemistry and as a biochemical reagent. Its structure can be represented by the molecular formula C11H20O2C_{11}H_{20}O_2 and a molecular weight of 184.28 g/mol.

TMHD is characterized as a clear, colorless to slightly yellow liquid with a boiling point of approximately 202.8 °C and a melting point of about 19 °C. Its density is reported at 0.9 g/cm³ . The compound is stable and anhydrous, undergoing various reactions such as O-additions and C-additions, making it versatile in synthetic applications .

Antibacterial Properties

TMHD exhibits notable antibacterial activity, making it a candidate for further research in antimicrobial applications. Studies have indicated that it can inhibit the growth of certain bacterial strains, although specific mechanisms of action are still under investigation .

Applications in Synthesis

In addition to its antibacterial properties, TMHD is used as a reagent in organic synthesis. It plays a crucial role in the formation of α-aryl-β-diketones and in the synthesis of metal complexes such as diruthenium complexes . These applications highlight its importance in both biological and chemical contexts.

Study on Antibacterial Activity

A study published in the Journal of Chemical Society demonstrated TMHD's effectiveness against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that TMHD could be developed into a therapeutic agent for treating infections caused by resistant bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Synthesis of Metal Complexes

Another significant application of TMHD is in the synthesis of iridium(III) complexes. A study highlighted its role as an ancillary ligand which enhances the photophysical properties of the resulting complexes, potentially leading to applications in phototherapy and photodynamic therapy .

Research Findings

  • Mechanism of Action : The precise mechanism by which TMHD exerts its antibacterial effects is still being elucidated. Preliminary findings suggest that it may disrupt bacterial cell membrane integrity or interfere with metabolic pathways critical for bacterial survival .
  • Toxicity and Safety Profile : While TMHD shows promise as an antibacterial agent, safety assessments indicate that it should be handled with caution due to potential toxicity at higher concentrations. Standard laboratory safety protocols recommend protective equipment when working with this compound .
  • Future Directions : Ongoing research aims to optimize the synthesis routes for TMHD derivatives that may enhance its biological activity or reduce toxicity. Additionally, exploring its potential as an anti-cancer agent through further studies on its interaction with cellular pathways is a promising avenue for future investigations .

Properties

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H2,1-6H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRQBMHHOXESRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14363-14-5
Record name Zinc di(pivaloylmethane)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174890
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 2
Reactant of Route 2
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 3
Reactant of Route 3
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 4
Reactant of Route 4
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 5
Reactant of Route 5
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC
Reactant of Route 6
Reactant of Route 6
2,2,6,6-Tetramethylheptane-3,5-dione;ZINC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.